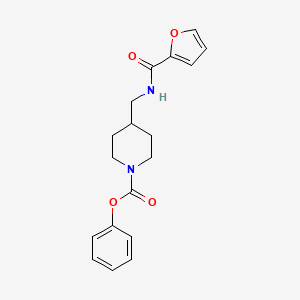

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

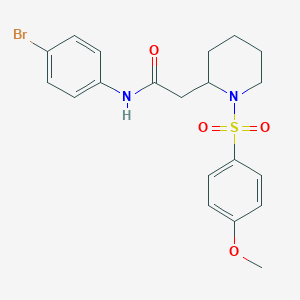

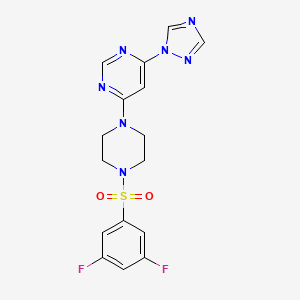

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound with a complex structure. It belongs to the class of fentanyl analogues , which are derivatives of the potent synthetic opioid fentanyl. Fentanyl analogues exhibit varying pharmacological properties and have been studied for their potential medical use as well as their presence in designer drugs .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a furan-2-carboxamide group onto a piperidine ring. Detailed synthetic pathways and reaction conditions would require a thorough literature review, but it typically involves organic synthesis techniques. Researchers have explored various methods to access fentanyl analogues, and these approaches may vary based on the specific compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a furan-2-carboxamide substituent attached. The phenyl group further enhances its complexity. Accurate characterization through techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography is essential to confirm its structure .

Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior under various conditions. Researchers have likely explored its reactions with other functional groups, such as nucleophiles, electrophiles, and reducing agents. These studies contribute to our understanding of its chemical properties and potential applications .

Scientific Research Applications

PET Imaging of Microglia

A PET radiotracer, [11C]CPPC, which is a derivative of the phenyl piperidine carboxamide family, has been developed for imaging microglia by targeting the CSF1R, a microglia-specific marker. This compound allows for noninvasive imaging of reactive and disease-associated microglia contributing to neuroinflammation in neuropsychiatric disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to noninvasively measure microglial activity is crucial for the study of neuroinflammation and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Synthesis and Chelating Properties of Organic Ligands

Research on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including derivatives of the phenyl piperidine carboxamide, has demonstrated potential antimicrobial activity against human pathogenic bacteria. This study highlights the importance of such compounds in developing new antimicrobial agents with specific chelating properties (Patel, 2020).

Antiprotozoal Agents

Compounds synthesized from derivatives of phenyl piperidine carboxamide have shown potent in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents. These findings indicate the value of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

PET Imaging of Colony-Stimulating Factor 1 Receptor

A radioligand, [18F]1, designed for PET imaging of the CSF1R, showcases the utility of phenyl piperidine carboxamide derivatives in neuroinflammation imaging, especially for neurodegenerative diseases like Alzheimer’s. This development underscores the role of such compounds in advancing noninvasive methods for studying neuroinflammation and evaluating new neuroinflammation-targeted therapeutics (Lee et al., 2022).

Mechanism of Action

Target of Action

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that is structurally related to fentanyl Given its structural similarity to fentanyl, it is plausible that it may interact with opioid receptors in the central nervous system, similar to other fentanyl analogues .

Mode of Action

Based on its structural similarity to fentanyl, it is likely that it binds to opioid receptors in the brain, mimicking the effects of endogenous opioids . This binding can inhibit the transmission of pain signals, leading to analgesic effects .

Biochemical Pathways

If it acts similarly to fentanyl, it may influence the release of neurotransmitters such as dopamine and norepinephrine, which are involved in pain perception and reward pathways .

Pharmacokinetics

Similar compounds, such as fentanyl, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to fentanyl, it may lead to a decrease in the perception of pain, sedation, and euphoria, among other effects .

properties

IUPAC Name |

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFLKZAUFVAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

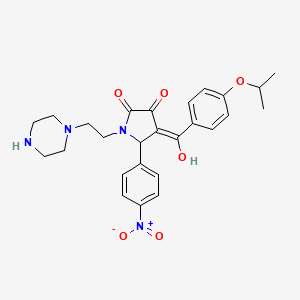

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

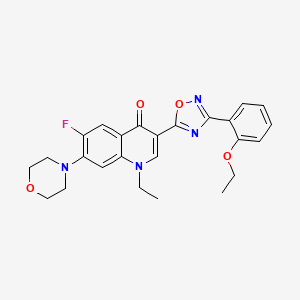

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

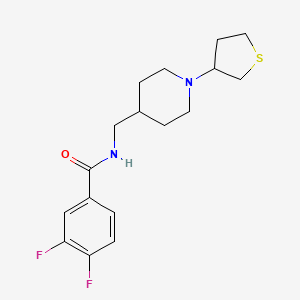

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)